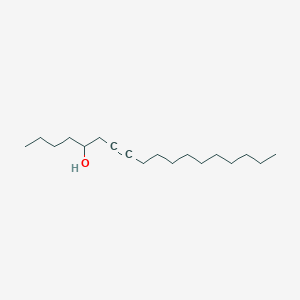

Octadec-7-YN-5-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

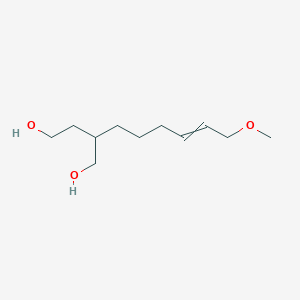

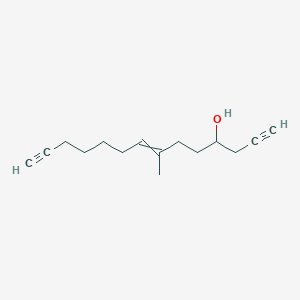

Octadec-7-yn-5-ol ist eine organische Verbindung mit der Summenformel C18H34O. Es handelt sich um einen langkettigen Alkinalkohol, der durch das Vorhandensein einer Dreifachbindung am siebten Kohlenstoffatom und einer Hydroxylgruppe am fünften Kohlenstoffatom gekennzeichnet ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Octadec-7-yn-5-ol umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem langkettigen Alkin, wie z. B. 1-Octadecyn.

Hydroborierung-Oxidation: Das Alkin unterliegt einer Hydroborierung-Oxidation, um die Hydroxylgruppe an der gewünschten Position einzuführen. Dies beinhaltet die Addition von Boran (BH3) gefolgt von der Oxidation mit Wasserstoffperoxid (H2O2) in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Reinigung: Das Produkt wird dann mittels Techniken wie Säulenchromatographie gereinigt, um reines this compound zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird für höhere Ausbeuten und Kosteneffizienz optimiert. Industrielle Verfahren können auch kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken umfassen, um die Qualität und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Octadec-7-yn-5-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Dreifachbindung kann mittels Hydrierung zu einer Doppelbindung oder einer Einfachbindung reduziert werden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) oder Lindlar-Katalysator werden für die Hydrierung verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkene oder Alkane.

Substitution: Alkylhalogenide oder andere substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Octadec-7-yn-5-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivität.

Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als Therapeutikum zu erforschen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zellmembranen oder Enzymen interagieren und verschiedene biochemische Pfade beeinflussen. Die Hydroxylgruppe und die Dreifachbindung spielen eine entscheidende Rolle für seine Reaktivität und Interaktionen mit molekularen Zielstrukturen.

Wirkmechanismus

The mechanism of action of Octadec-7-YN-5-OL depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, affecting various biochemical pathways. The hydroxyl group and triple bond play crucial roles in its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Octadec-9-en-1-ol: Ähnlich in der Struktur, jedoch mit einer Doppelbindung anstelle einer Dreifachbindung.

Octadecan-1-ol: Ein gesättigter Alkohol ohne Dreifachbindung.

Octadec-7-en-5-ol: Ähnlich, jedoch mit einer Doppelbindung am siebten Kohlenstoffatom.

Einzigartigkeit

Octadec-7-yn-5-ol ist aufgrund des Vorhandenseins sowohl einer Hydroxylgruppe als auch einer Dreifachbindung in seiner langen Kohlenstoffkette einzigartig. Diese Kombination verleiht ihm besondere chemische Eigenschaften und Reaktivität, wodurch es für bestimmte Anwendungen wertvoll ist, die andere ähnliche Verbindungen möglicherweise nicht erfüllen können.

Eigenschaften

CAS-Nummer |

917883-11-5 |

|---|---|

Molekularformel |

C18H34O |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

octadec-7-yn-5-ol |

InChI |

InChI=1S/C18H34O/c1-3-5-7-8-9-10-11-12-13-14-15-17-18(19)16-6-4-2/h18-19H,3-13,16-17H2,1-2H3 |

InChI-Schlüssel |

SETGKKVHHHXUOL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC#CCC(CCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)

![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)

![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)

![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)